4-Methylmorpholine-2,6-dione

Description

Contextualization within Heterocyclic Chemistry

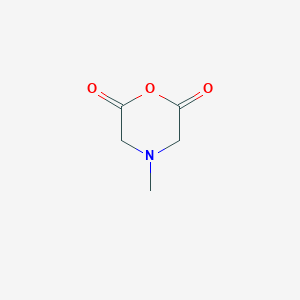

4-Methylmorpholine-2,6-dione is classified as a heterocyclic compound, specifically belonging to the morpholinedione family. smolecule.com Its structure is characterized by a six-membered morpholine (B109124) ring, which contains a nitrogen atom and an oxygen atom. The "dione" designation indicates the presence of two carbonyl (C=O) groups, located at positions 2 and 6 of the ring. A methyl group is attached to the nitrogen atom at position 4. smolecule.com

The unique arrangement of the morpholine framework combined with the dione (B5365651) functional groups imparts distinct chemical properties to the molecule. smolecule.com The nitrogen atom's lone pair of electrons can interact with the adjacent carbonyl groups, influencing the molecule's reactivity. This structure is fundamental to its utility in synthesis, distinguishing it from other heterocyclic systems. Morpholine and its derivatives are considered important pharmacophores in medicinal chemistry, appearing in a range of biologically active compounds. sci-hub.se

Significance in Advanced Chemical Synthesis

The primary significance of this compound lies in its role as the anhydride (B1165640) of N-methyliminodiacetic acid (MIDA). It serves as a key precursor for the formation of N-methyliminodiacetic acid (MIDA) boronates. smolecule.combiosynth.com This application has become a cornerstone of modern synthetic strategy, particularly in the realm of palladium-catalyzed cross-coupling reactions.

Boronic acids are highly valuable reagents in organic synthesis, but their reactivity can sometimes be difficult to control, and they can be unstable to certain reaction conditions or purification techniques like column chromatography. orgsyn.org By reacting a boronic acid with this compound, chemists can convert it into a corresponding MIDA boronate. These MIDA boronates are exceptionally stable, air-stable solids that robustly protect the boronic acid functional group against a wide array of common chemical transformations. orgsyn.org

This protection strategy has revolutionized iterative cross-coupling, a method used to build complex molecules piece by piece. The stability of MIDA boronates allows for a "catch-and-release" purification strategy on silica (B1680970) gel, simplifying the isolation of products after each coupling step. nih.govorgsyn.org The MIDA group can be easily removed under mild hydrolysis conditions when desired, unmasking the boronic acid for the next reaction in a synthetic sequence. This has streamlined the synthesis of natural products, pharmaceutical intermediates, and other complex polycyclic structures. smolecule.comorgsyn.org

Beyond its use in forming MIDA boronates, this compound is also a versatile acylating agent, reacting with nucleophiles like alcohols and amines to form esters and amides, respectively. smolecule.com Its utility in peptide synthesis is notable because it facilitates amide bond formation under mild conditions, which helps to minimize unwanted side reactions. smolecule.com

Historical Perspective on its Research Trajectory

The emergence of this compound as a critical reagent in organic synthesis is a relatively recent development, largely stemming from the pioneering research of Professor Martin D. Burke and his colleagues at the University of Illinois Urbana-Champaign in the early 2000s. smolecule.com Their work focused on developing a general and automated method for small molecule synthesis, akin to the automated synthesizers used for peptides and oligonucleotides.

The initial synthesis of the compound, referred to as MIDA anhydride in their work, was achieved by reacting methyliminodiacetic acid with acetic anhydride, often using pyridine (B92270) as a catalyst. smolecule.comorgsyn.org This provided a reliable and reproducible route to the heterocycle. smolecule.com The development of this reagent was instrumental to their broader goal of enabling iterative cross-coupling. By creating a universal set of stable, protected boronic acid building blocks (the MIDA boronates), they established a platform for the systematic and automated assembly of complex organic structures. orgsyn.org The introduction of MIDA anhydride simplified the preparation of these crucial building blocks directly from boronic acids, expanding the accessibility and range of this powerful synthetic methodology. nih.govorgsyn.org

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylmorpholine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQJBZHMORPBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558874 | |

| Record name | 4-Methylmorpholine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13480-36-9 | |

| Record name | 4-Methylmorpholine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLMORPHOLINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Methylmorpholine 2,6 Dione

Conventional Synthetic Routes to the 4-Methylmorpholine-2,6-dione Scaffold

The traditional approaches to synthesizing this compound, also known as MIDA anhydride (B1165640), primarily rely on the cyclization of N-substituted iminodiacetic acid derivatives. vulcanchem.com

Synthesis from Methyliminodiacetic Acid

The most common and well-documented method for preparing this compound involves the use of N-methyliminodiacetic acid (MIDA) as the starting material. amazonaws.comchemrxiv.orgorgsyn.orgnih.gov In a typical procedure, MIDA is treated with a dehydrating agent, such as acetic anhydride, often in the presence of a base like pyridine (B92270) which acts as a catalyst. amazonaws.comchemrxiv.orgorgsyn.orgnih.govsmolecule.com This reaction is generally heated to drive the cyclization process. amazonaws.comchemrxiv.orgorgsyn.org For instance, a mixture of MIDA, acetic anhydride, and pyridine can be heated at 70°C for 1.5 to 24 hours to achieve the desired product. amazonaws.comchemrxiv.orgorgsyn.org

A detailed experimental procedure involves charging a flask with methyliminodiacetic acid, followed by the addition of acetic anhydride and pyridine. orgsyn.orgnih.gov The reaction mixture is then heated, and upon completion, the product can be precipitated by the addition of a solvent like diethyl ether and collected by vacuum filtration. nih.gov

Table 1: Conventional Synthesis of this compound

| Precursor | Reagents | Conditions | Yield | Reference |

|---|

Dehydrative Cyclization Mechanisms

The core of the conventional synthesis is a dehydrative cyclization reaction. In this process, the two carboxylic acid groups of methyliminodiacetic acid react to form an anhydride ring structure. The reaction is facilitated by the removal of a water molecule, which is promoted by the dehydrating agent. The mechanism involves the activation of the carboxylic acid groups, followed by an intramolecular nucleophilic attack to form the six-membered morpholine-2,6-dione ring. Rhenium(VII) oxide (Re₂O₇) has been noted for its ability to catalyze efficient and stereoselective dehydrative cyclizations in other contexts, highlighting a potential area for methodological exploration in this specific synthesis. nih.gov

Emerging Green Chemistry Approaches for Morpholine (B109124) Derivatives

Selective Monoalkylation Protocols

A significant challenge in the synthesis of N-substituted amines is achieving selective monoalkylation, as over-alkylation to form quaternary ammonium (B1175870) salts is a common side reaction. researchgate.netorganic-chemistry.org Modern methods are being developed to address this. For instance, cesium hydroxide (B78521) has been shown to promote the selective N-monoalkylation of primary amines, offering high chemoselectivity. organic-chemistry.org While not directly applied to this compound synthesis in the provided context, these principles of selective alkylation are crucial for the efficient preparation of its precursors, such as methyliminodiacetic acid from iminodiacetic acid. orgsyn.org The development of catalysts, such as those based on iridium, for the N-methylation of amines using methanol, a green solvent, also represents a significant advancement in this area. organic-chemistry.org

Utilization of Ethylene (B1197577) Sulfate (B86663) as a Two-Carbon Synthon

A notable green chemistry approach for the synthesis of the morpholine ring is the use of ethylene sulfate as a two-carbon synthon. chemrxiv.orgthieme-connect.com This method provides a redox-neutral protocol using inexpensive reagents for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.org The reaction between an amine and ethylene sulfate leads to a clean monoalkylation product. chemrxiv.org This strategy is particularly advantageous as it can be performed in one or two steps with high yields. chemrxiv.org The zwitterionic intermediate formed can often be isolated by crystallization and then cyclized with a base to form the morpholine derivative. thieme-connect.com This methodology has been successfully applied to a range of diversely substituted and pharmaceutically relevant morpholine derivatives. thieme-connect.com

Derivatization Strategies for this compound

This compound is not only a synthetic target but also a versatile starting material for creating a variety of other molecules. smolecule.com

Its primary application is as a precursor for MIDA boronates, which are exceptionally stable under anhydrous cross-coupling conditions but can be easily deprotected under mild hydrolysis. smolecule.com This property has made it an indispensable tool for iterative Suzuki-Miyaura reactions, revolutionizing the synthesis of complex organic molecules. smolecule.com

Furthermore, this compound can act as a versatile acylating agent, reacting with nucleophiles like alcohols and amines to form esters and amides, respectively. smolecule.com This reactivity is valuable in peptide synthesis, where mild reaction conditions are crucial to prevent racemization. smolecule.com The compound can also be used to introduce a protecting group for hydroxyl functions. smolecule.com

Research has also explored the derivatization of the morpholine-2,5-dione (B184730) scaffold, which is structurally related to this compound. acs.org These studies have led to the discovery of novel compounds with biological activities, such as non-purine xanthine (B1682287) oxidase inhibitors. acs.org The synthesis of various N-substituted iminodiacetic acid derivatives and their subsequent cyclization can lead to a wide array of substituted morpholine-2,6-diones with potential applications in medicinal chemistry and materials science. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₅H₇NO₃ |

| Acetic Anhydride | C₄H₆O₃ |

| Diethyl Ether | C₄H₁₀O |

| Ethylene Sulfate | C₂H₄O₄S |

| Iminodiacetic Acid | C₄H₇NO₄ |

| Methyliminodiacetic Acid | C₅H₉NO₄ |

| Pyridine | C₅H₅N |

| Rhenium(VII) Oxide | Re₂O₇ |

| Cesium Hydroxide | CsOH |

Synthesis of Analogues and Homologues of this compound

The core structure of this compound can be modified to produce a wide range of analogues and homologues with varied substituents on the nitrogen atom and at different positions on the morpholine ring. These synthetic efforts are driven by the quest for compounds with specific chemical properties and applications. Methodologies for creating these derivatives often involve cyclization reactions of appropriately functionalized linear precursors.

A variety of synthetic routes have been developed for analogues where the N-methyl group is replaced by other substituents, or where the carbonyl group arrangement within the heterocyclic ring is altered. These methods include the cyclization of N-substituted iminodiacetic acids, reactions of amino alcohols with oxalate (B1200264) derivatives, and multi-step procedures starting from amino acids.

N-Substituted Morpholine-2,6-dione Analogues

The synthesis of N-substituted morpholine-2,6-dione analogues, where the methyl group at the 4-position is replaced by other moieties, can be achieved through several pathways. One prominent method involves the use of N-substituted iminodiacetic acids as the primary building block.

A single-step process utilizes N-substituted iminodiacetic acids and N,N'-carbonyldiimidazole (CDI) to construct the piperazine-2,6-dione (B107378) ring system, which can be adapted for morpholine-diones. mdpi.com An alternative, though potentially less efficient, three-step method also starts with N-substituted iminodiacetic acids but proceeds through the formation of unstable morpholine-2,6-dione intermediates that must be isolated. mdpi.com

A specific analogue, 4-FMOC-morpholine-2,6-dione, is synthesized from N-FMOC-Iminodiacetic acid. The synthesis involves suspending the acid in ethyl acetate (B1210297) and treating it with trifluoroacetic anhydride. After stirring, the solvent is evaporated, and the resulting solid residue is dried, yielding the final product. prepchem.com

Morpholine-2,5-dione Analogues

Morpholine-2,5-diones, also known as cyclodidepsipeptides, are a significant class of analogues that incorporate an amino acid and an α-hydroxy acid residue. researchgate.net Their synthesis is of interest for creating biodegradable materials like polydepsipeptides. nih.gov

Several general procedures exist for forming the 6-membered morpholine-2,5-dione ring:

Cyclization of N-(α-haloacyl)-α-amino acid salts : This method is known for providing high yields, although it may lead to some degree of racemization if optically active starting materials are used. researchgate.net

Intramolecular transesterification : This route involves the cyclization of N-(α-hydroxyacyl)-α-amino acid esters. researchgate.net

Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids . researchgate.net

A specific, high-yield synthesis has been developed for morpholine-2,5-diones derived from hydrophobic amino acids such as leucine (B10760876), isoleucine, and valine. nih.gov For example, the synthesis of a leucine-derived morpholine-2,5-dione begins with the reaction of leucine with chloroacetyl chloride to form 2-(2-chloroacetamido)-4-methylpentanoic acid. nih.gov This intermediate is then cyclized in dimethylformamide (DMF) with sodium bicarbonate to yield the final dione (B5365651) product. nih.gov Naturally occurring and synthetically prepared examples include 3,6-di(propan-2-yl)-4-methyl-morpholine-2,5-dione and 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione. researchgate.net

Morpholine-2,3-dione Analogues

The synthesis of morpholine-2,3-diones and their corresponding reduced forms, 2-hydroxymorpholin-3-ones, often starts from N-substituted ethanolamines. These compounds serve as crucial intermediates in the synthesis of more complex molecules. sci-hub.se

A general approach involves the condensation of an N-substituted ethanolamine (B43304) with an oxalate derivative, such as diethyl oxalate or ethyl chlorooxoacetate. sci-hub.se For instance, reacting N-benzylethanolamine with diethyl oxalate in ethanol (B145695) affords the N-benzyl morpholine-2,3-dione. sci-hub.se Similarly, chiral amines can be reacted with ethyl chlorooxoacetate to produce amido esters, which are then saponified to the corresponding amido acids, key precursors for chiral morpholine-diones. sci-hub.se

Another route involves the reaction of carbazolyloxy propanolamine (B44665) derivatives with ethyl chlorooxoacetate in dichloromethane (B109758) with sodium hydroxide to yield functionalized morpholine-2,3-diones, such as 6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholine-2,3-dione. asianpubs.org

Aza-Analogues: Piperazine-2,6-diones

Piperazine-2,6-diones represent "aza-analogues" of morpholine-2,6-diones, where the ring oxygen is replaced by a second nitrogen atom. A facile synthetic route for these compounds starts from methyl N-substituted iminomonoacetate. mdpi.com The synthesis proceeds through the following steps:

The starting ester is reacted with 2-bromo-N-phenylacetamide using triethylamine (B128534) as a base to produce an intermediate ester in high yield. mdpi.com

This ester is then hydrolyzed to the corresponding carboxylic acid. mdpi.com

The target 1-phenyl-piperazine-2,6-dione is obtained by refluxing the acid in acetic anhydride with sodium acetate as a catalyst. mdpi.com

Data on Synthetic Methodologies for this compound Analogues

The following table summarizes various synthetic approaches for producing analogues and homologues of this compound.

| Analogue Class | Precursor(s) | Key Reagents/Conditions | Product Example | Citation |

|---|---|---|---|---|

| N-Substituted Morpholine-2,6-dione | N-FMOC-Iminodiacetic acid | Trifluoroacetic anhydride, Ethyl acetate | 4-FMOC-morpholine-2,6-dione | prepchem.com |

| Morpholine-2,5-dione | Leucine, Chloroacetyl chloride | 1. Base (for N-acylation) 2. NaHCO₃, DMF, 60°C (for cyclization) | Leucine-derived morpholine-2,5-dione | nih.gov |

| Morpholine-2,3-dione | N-Benzylethanolamine, Diethyl oxalate | Ethanol, Heat | N-Benzyl morpholine-2,3-dione | sci-hub.se |

| Functionalized Morpholine-2,3-dione | 1-(9H-Carbazol-4-yloxy)-3-o-tolylamino-propan-2-ol | Ethyl chlorooxoacetate, NaOH, Dichloromethane | 6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholine-2,3-dione | asianpubs.org |

| Aza-Analogue (Piperazine-2,6-dione) | Methyl N-substituted iminomonoacetate, 2-Bromo-N-phenylacetamide | 1. Triethylamine 2. Hydrolysis 3. Acetic anhydride, Sodium acetate, Reflux | 1-Phenyl-piperazine-2,6-diones | mdpi.com |

| N-Alkyl Morpholine (Homologue) | Lauryl amine, Dichloroethyl ether | Sodium carbonate, Water, Heat (101°C) | N-Lauryl morpholine | google.com |

Reactivity and Mechanistic Studies of 4 Methylmorpholine 2,6 Dione

Nucleophilic Acyl Substitution Reactions of the Cyclic Imide Moiety

The reactivity of the cyclic imide moiety in 4-methylmorpholine-2,6-dione is characterized by its susceptibility to nucleophilic attack at the carbonyl carbons. Cyclic imides, in general, can undergo nucleophilic acyl substitution, and the reactivity of this compound is centered on this chemical behavior. The primary and most extensively documented nucleophilic acyl substitution reaction involving this compound is its reaction with boronic acids to form MIDA boronates, which will be discussed in detail in the subsequent section on ring-opening reactions.

Beyond its reaction with boronic acids, the cyclic imide functionality is, in principle, susceptible to attack by other nucleophiles. The general mechanism for nucleophilic acyl substitution on an imide involves the initial attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of a carbon-oxygen or carbon-nitrogen bond. In the case of this compound, which is a cyclic anhydride (B1165640) derivative of N-methyliminodiacetic acid, the ester linkages within the ring are particularly susceptible to cleavage.

While the reaction with boronic acids is the most prominent example, other strong nucleophiles can theoretically react with the cyclic imide. However, specific studies detailing a broad range of nucleophilic acyl substitution reactions on the intact this compound ring, other than its conversion to MIDA boronates, are not extensively covered in the available literature. The primary focus of research has been on its application in boron chemistry.

Ring-Opening Reactions and Subsequent Transformations

The most significant and well-documented reaction of this compound is its ring-opening reaction with boronic acids to form N-methyliminodiacetic acid (MIDA) boronates. This transformation is a cornerstone of its synthetic utility.

The reaction proceeds through a nucleophilic attack of the boronic acid hydroxyl groups on the carbonyl carbons of the MIDA anhydride. This leads to the opening of the heterocyclic ring and the formation of a stable, tetracoordinate boronate ester. A key advantage of using MIDA anhydride is that it acts as both the source of the MIDA ligand and an in situ desiccant. This allows the reaction to proceed under milder conditions compared to the traditional dehydrative condensation of N-methyliminodiacetic acid with boronic acids, which typically requires high temperatures and the removal of water.

The formation of MIDA boronates is a critical transformation as it "protects" the boronic acid functionality. MIDA boronates are generally stable, crystalline solids that are compatible with a wide range of reaction conditions under which free boronic acids would decompose. This stability allows for the purification of the MIDA boronate by chromatography and enables the manipulation of other functional groups within the molecule without affecting the boronic acid moiety. The MIDA protecting group can be readily cleaved under mild basic conditions to regenerate the free boronic acid for subsequent reactions.

Role in Metal-Catalyzed Coupling Reactions

This compound plays a crucial, albeit indirect, role in a variety of metal-catalyzed coupling reactions. Its primary function is to serve as a precursor to MIDA boronates, which are highly effective coupling partners in numerous transformations that form new carbon-carbon and carbon-heteroatom bonds.

MIDA anhydride itself is not the direct coupling partner in these reactions. Instead, it is the reagent used to convert boronic acids into their corresponding MIDA boronates. These MIDA boronates are then used as the stable, protected form of the boronic acid in the coupling reaction. The ability to form these stable boronates from a wide range of boronic acids using MIDA anhydride has significantly expanded the scope and applicability of many metal-catalyzed reactions.

The use of MIDA boronates, derived from this compound, facilitates the formation of new chemical bonds in several key metal-catalyzed cross-coupling reactions. The MIDA ligand protects the boronic acid from decomposition and unwanted side reactions, allowing for a slow and controlled release of the active boronic acid under the reaction conditions. This "slow-release" profile is particularly beneficial for challenging coupling reactions involving sensitive substrates.

Suzuki-Miyaura Coupling:

MIDA boronates are extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. They serve as stable and reliable sources of the boronic acid nucleophile, enabling the coupling of a wide array of aryl, heteroaryl, vinyl, and alkyl halides and triflates. The stability of MIDA boronates allows for the synthesis of complex molecules through iterative cross-coupling strategies.

Heck Coupling:

MIDA boronates have also been employed in palladium-catalyzed Heck reactions. In these reactions, the MIDA boronate can serve as the organoboron reagent that, after activation, couples with an olefin to form a new carbon-carbon bond.

Sonogashira Coupling:

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can also be facilitated by the use of MIDA boronates. MIDA-protected alkynylboronates can be used as the alkyne coupling partner in these palladium- and copper-co-catalyzed reactions.

| Coupling Reaction | Catalyst | Coupling Partners | Bond Formed | Reference |

| Suzuki-Miyaura | Palladium | MIDA boronate and organohalide/triflate | C-C | smolecule.com |

| Heck | Palladium | MIDA boronate and olefin | C-C | nih.govresearchgate.net |

| Sonogashira | Palladium/Copper | MIDA boronate and terminal alkyne | C-C (sp-sp²) | nih.gov |

| Stille | Palladium | MIDA boronate and organostannane | C-C | nih.gov |

| Negishi | Palladium/Nickel | MIDA boronate and organozinc reagent | C-C | nih.gov |

Coordination Chemistry and Ligand Properties of this compound

The coordination chemistry of the intact this compound molecule as a ligand to metal centers is not well-documented in the scientific literature. The vast majority of research has focused on the reactivity of the anhydride and the subsequent coordination properties of the N-methyliminodiacetic acid (MIDA) ligand that is generated upon ring-opening.

Once the ring is opened, the resulting MIDA ligand is an excellent tridentate ligand, coordinating to boron through the nitrogen atom and the two carboxylate oxygen atoms to form the stable MIDA boronate. This chelation is central to the utility of MIDA boronates in synthesis.

There is limited available information regarding the ability of the intact this compound molecule to act as a neutral ligand in coordination complexes with transition metals or other Lewis acids. The potential coordination sites would be the nitrogen atom and the carbonyl oxygen atoms. However, the electron-withdrawing nature of the two adjacent carbonyl groups would likely reduce the Lewis basicity of the nitrogen atom, potentially making it a weaker ligand compared to other tertiary amines. Further research would be needed to explore and characterize the coordination chemistry of the intact this compound molecule.

Advanced Applications in Organic Synthesis Enabled by 4 Methylmorpholine 2,6 Dione

Iterative Cross-Coupling Strategies Utilizing MIDA Boronates

Iterative cross-coupling (ICC) is a powerful strategy for the synthesis of complex molecules that mimics the modular way nature builds complex structures like peptides and polyketides. nih.gov This approach involves the sequential coupling of bifunctional building blocks to construct a larger molecule step-by-step. nih.gov The development of MIDA boronates has been a key enabler of this strategy, particularly in the context of the Suzuki-Miyaura reaction. nih.govsigmaaldrich.com

Protection and Activation of Boronic Acids

A major challenge in iterative cross-coupling with bifunctional building blocks, such as haloboronic acids, is preventing uncontrolled polymerization. nih.gov To address this, one of the reactive ends of the building block must be reversibly protected. MIDA boronates provide an effective solution by protecting the boronic acid moiety. nih.govnih.gov

The reaction of a boronic acid with 4-methylmorpholine-2,6-dione (MIDA anhydride) or N-methyliminodiacetic acid (MIDA) converts the trigonal planar, sp²-hybridized boron of the boronic acid into a tetrahedral, sp³-hybridized center in the MIDA boronate. sigmaaldrich.comsigmaaldrich.com This structural change attenuates the reactivity of the boron center, rendering it unreactive under anhydrous cross-coupling conditions. nih.govsigmaaldrich.comnih.gov The MIDA protecting group is stable to a wide range of reaction conditions and purification techniques like chromatography. nih.govnih.gov However, it can be easily removed under mild aqueous basic conditions to regenerate the reactive boronic acid for the next coupling step. nih.govsigmaaldrich.comnih.gov This controlled activation and deactivation are central to the success of iterative cross-coupling. nih.gov

The stability and reliable reactivity of MIDA boronates have enabled the synthesis of complex boronic acids that were previously difficult to access. nih.gov Simple MIDA boronate starting materials can undergo multiple synthetic transformations to build complexity, with the MIDA group protecting the boronic acid functionality throughout the sequence. nih.govnih.gov

Automated Synthesis Platform Development

The principles of iterative cross-coupling using MIDA boronates have laid the groundwork for the automation of small molecule synthesis. nih.govnih.gov The robust nature of the MIDA protecting group and the standardized conditions for coupling and deprotection make the process amenable to automation. nih.govillinois.edu A key discovery that facilitated this was a "catch-and-release" purification method for MIDA boronates on silica (B1680970) gel. illinois.eduorgsyn.org

This has led to the development of small molecule synthesizers that can automatically perform the iterative cycles of deprotection, coupling, and purification. nih.govillinois.edu These automated platforms can assemble a diverse range of small molecules, including natural products and pharmaceuticals, from a selection of bifunctional MIDA boronate building blocks. nih.govillinois.edunih.gov This technology has the potential to significantly accelerate the discovery of new functional molecules by making their synthesis more efficient and accessible. illinois.educhemrxiv.org The automated synthesis of the kinase inhibitor Imatinib (Gleevec) showcases the power of this approach, combining both N-C and C-C bond-forming iterations. chemrxiv.orgresearchgate.net

Synthesis of Complex Organic Molecules via MIDA Anhydride (B1165640) Reagent

This compound, as the anhydride of N-methyliminodiacetic acid, serves as a convenient reagent for the direct conversion of boronic acids into MIDA boronates. nih.govchemrxiv.org This method offers advantages over earlier procedures that required harsh dehydrative conditions. nih.govchemrxiv.org Using MIDA anhydride, the reaction can be performed under milder conditions, expanding the scope of boronic acids that can be protected, including those with sensitive functional groups. nih.govchemrxiv.org

The MIDA anhydride reagent essentially pre-loads one of the two dehydration steps required for MIDA boronate formation, simplifying the process. nih.gov The resulting MIDA boronates are exceptionally stable, often crystalline solids that are compatible with chromatography and long-term storage in air. nih.govnih.gov This stability allows for the multi-step synthesis of complex boronic acid building blocks from simpler precursors, a task that is challenging with unprotected boronic acids or other boronic acid surrogates. nih.gov

Application in Total Synthesis of Natural Products and Pharmaceutical Intermediates

The iterative cross-coupling methodology using MIDA boronates has been successfully applied to the total synthesis of several complex natural products and pharmaceutical intermediates. smolecule.com A notable example is the synthesis of the polyene natural product ratanhine. nih.govsigmaaldrich.com The synthesis involved the iterative coupling of three different MIDA boronate building blocks. sigmaaldrich.com

Another significant achievement is the total synthesis of the natural product (+)-crocacin C. nih.gov This synthesis highlighted the ability to prepare a structurally complex, B-protected haloboronic acid building block through a multi-step pathway, where the MIDA boronate group remained intact throughout various transformations. nih.gov The synthesis of polyene natural products, which are often unstable, is particularly well-suited to the mild and stereospecific nature of the ICC approach. nih.govresearchgate.net Researchers have demonstrated that the motifs found in over 75% of all polyene natural products can be synthesized from just 12 MIDA boronate building blocks. nih.gov

The modularity of this approach allows for the rapid generation of analogues by simply substituting different building blocks into the synthesis sequence, which is highly valuable in medicinal chemistry for structure-activity relationship studies. nih.govnih.gov

Modular Synthesis Approaches Employing this compound

The use of this compound to create stable MIDA boronate building blocks is at the heart of a highly modular approach to organic synthesis. smolecule.comnih.gov This "building block" strategy is analogous to how nature constructs complex biomolecules and how industrial manufacturing uses standardized parts. nih.gov By converting boronic acids into air-stable, purifiable, and controllably reactive MIDA boronates, a diverse library of bifunctional building blocks can be prepared and stored. smolecule.comnih.gov

This modularity is not limited to linear constructions. Strategies have been developed to assemble linear precursors using MIDA boronate chemistry, which are then cyclized to form complex polycyclic structures found in many natural products. nih.gov The inherent modularity of this synthetic platform, enabled by this compound, facilitates the systematic and efficient exploration of chemical space. nih.govresearchgate.net

Role of 4 Methylmorpholine 2,6 Dione in Materials Science and Engineering

Development of Novel Materials with Unique Properties

The distinct chemical characteristics of 4-methylmorpholine-2,6-dione make it a valuable component in creating new materials. Its bifunctional nature, containing both an anhydride (B1165640) and a tertiary amine, allows it to act as a versatile building block or additive. This structure is instrumental in designing materials with tailored properties, such as improved thermal stability and specific electrochemical behaviors. The anhydride group, for instance, can react to form new polymeric structures or act as a scavenger for unwanted moisture in sensitive systems.

Electrolyte Additives for Energy Storage Systems

One of the most promising applications of this compound is as an electrolyte additive in energy storage devices, especially high-voltage lithium-ion batteries. researchgate.net Even in trace amounts, MMD can significantly improve the cycling stability and lifespan of these batteries. researchgate.net Its primary functions are to stabilize the critical interfaces within the battery and prevent the degradation of the electrolyte, which are key challenges in developing high-energy-density storage solutions. researchgate.netsigmaaldrich.com

In high-voltage lithium-ion batteries, such as those using a LiCoO₂ cathode, maintaining a stable interface between the cathode and the electrolyte is crucial for long-term performance. researchgate.net this compound has been shown to be preferentially oxidized on the cathode surface, creating a thin, dense, and robust protective layer known as the cathode-electrolyte-interphase (CEI) film. researchgate.net This CEI layer effectively suppresses side reactions between the electrode and the electrolyte, which are more pronounced at high voltages. researchgate.net

The addition of just 0.03% MMD to a baseline electrolyte increased the capacity retention of a Li||LiCoO₂ cell from 65.8% to 83.5% after 200 cycles when cycled to 4.6 V. researchgate.net Even at an ultra-high voltage of 4.7 V, the cell with the MMD additive retained a capacity of 122 mAh g⁻¹ after 200 cycles, a significant improvement over the 91 mAh g⁻¹ retained by the cell with the base electrolyte. researchgate.net

Table 1: Performance of Li||LCO Cells with and without MMD Additive

| Metric | Voltage Range | Cycles | Base Electrolyte | 0.03% MMD Electrolyte |

|---|---|---|---|---|

| Capacity Retention | 3.0 - 4.6 V | 200 | 65.8% | 83.5% |

A major cause of battery degradation is the decomposition of the carbonate-based electrolytes, a process often initiated by the presence of trace amounts of water and the subsequent formation of hydrofluoric acid (HF). researchgate.net The anhydride functional group within the this compound molecule is highly effective at scavenging water. researchgate.net By removing residual water, MMD helps to inhibit the decomposition of the electrolyte and protects the internal structure of the cathode material from attack by hydrofluoric acid. researchgate.net This scavenging action reduces parasitic reactions and preserves the integrity of the electrolyte over many cycles. researchgate.net

Polymer Chemistry and Polydepsipeptide Synthesis from Morpholine-2,5-diones

In the realm of polymer chemistry, this compound is related to a class of compounds known as morpholine-2,5-diones, which are critical monomers for synthesizing polydepsipeptides. utwente.nlresearchgate.net Polydepsipeptides are biodegradable polymers that combine ester and amide linkages, offering a unique blend of properties from both polyesters and polyamides. researchgate.netnih.gov These materials are of great interest for biomedical applications, such as in drug delivery systems and tissue engineering scaffolds. nih.govscienceopen.com

The synthesis of these polymers occurs via the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives. utwente.nlresearchgate.net The properties of the resulting polydepsipeptide, such as its degradability, mechanical strength, and thermal stability, can be tuned by altering the chemical structure of the morpholine-dione monomer. utwente.nlresearchgate.net While research has broadly focused on various derivatives, N-substituted monomers like 4-methylmorpholine-2,5-dione (a structural isomer of this compound) are used to create specific polymer architectures. utwente.nl The polymerization is often initiated using catalysts like stannous octoate or through organocatalytic systems. utwente.nlacs.orgnih.gov This process allows for the creation of advanced biodegradable materials with a wide range of properties tailored for specific applications. utwente.nlscienceopen.com

Biological and Medicinal Chemistry Research Involving Cyclic Imide Scaffolds

Structure-Activity Relationship (SAR) Studies of Cyclic Imide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For cyclic imide derivatives, SAR studies have been crucial in optimizing their therapeutic potential.

Key findings from SAR studies on various cyclic imide classes include:

Substitution on the Imide Nitrogen: The nature of the substituent on the nitrogen atom of the imide ring significantly impacts activity. Incorporating heterocyclic moieties at this position has been shown to enhance anti-inflammatory and antitumor activities. nih.gov

Aromatic Ring Modifications: For bicyclic imides like phthalimides, substitutions on the aromatic ring are critical. The presence of electronegative groups, such as nitro and sulfur, or bulky aromatic substituents can lead to enhanced antispasmodic effects, potentially by increasing interactions with biological targets like muscarinic receptors. nih.gov

Linker and Side Chain Variations: In the context of enzyme inhibitors, the linker connecting the cyclic imide "cap" to a metal-binding group is a determining factor for potency and selectivity. Studies on Histone Deacetylase (HDAC) inhibitors have shown that the length and nature of this linker profoundly influence activity. royalsocietypublishing.org Similarly, for 4-anilinoquinoline derivatives acting as DNMT1 inhibitors, the basicity and linkage (NHCO vs. CONH) of the side chain are critical for activity. nih.gov

Preference for Electron-Rich Aromatics: In some series of anti-parasitic agents, a preference for electron-rich aromatic groups has been observed. For example, in a series of compounds tested against Trypanosoma cruzi, electron-rich dimethoxy analogs were active, while electron-deficient cyano analogs were inactive. dndi.org

These studies underscore the importance of systematic structural modifications to identify the key pharmacophoric features required for potent and selective biological activity in cyclic imide derivatives. rjraap.com

Exploration of Bioactive Derivatives: Beyond 4-Methylmorpholine-2,6-dione

While this compound serves as a foundational structure, extensive research has been dedicated to synthesizing and evaluating a vast array of other morpholine (B109124) and cyclic imide derivatives for diverse therapeutic applications. jchemrev.comnih.gov The morpholine ring is considered a "privileged" scaffold in medicinal chemistry due to its frequent appearance in bioactive molecules and its contribution to favorable pharmacokinetic profiles. nih.gov

Derivatives of the broader cyclic imide class have demonstrated a remarkable range of pharmacological effects:

Antimicrobial Activity: Various cyclic imides, including phthalimide and succinimide derivatives, have been synthesized and shown to possess significant antibacterial and antifungal properties. nih.govnih.govresearchgate.net For instance, phthalimide derivatives incorporating Schiff bases or oxadiazole moieties have been reported to have high antibacterial activity. nih.gov

Anticancer Activity: Naphthalimides, a type of cyclic imide, are a well-known class of anticancer agents that can target various cancer cell lines, often through DNA intercalation. rjraap.com Other cyclic imides have been shown to induce cell cycle arrest in cancer cells. researchgate.net

Anticonvulsant Activity: The cyclic imide core is present in several compounds with anticonvulsant properties. Researchers have explored phthalimide, maleimide, and succinimide derivatives for their potential in treating epilepsy. dergipark.org.tr

Antispasmodic Activity: A series of phthalimide derivatives demonstrated smooth muscle relaxant activity and the ability to inhibit acetylcholine-induced contractions in isolated rat jejunum, suggesting potential for treating smooth muscle disorders. nih.gov

The versatility of the morpholine and cyclic imide scaffolds continues to inspire the synthesis of novel analogs in the search for new therapeutic agents. researchgate.netresearchgate.netmdpi.com

Enzyme Inhibition Studies with Cyclic Imide Compounds

The rigid structure of the cyclic imide ring makes it an excellent scaffold for designing enzyme inhibitors, where precise orientation of functional groups is often required for effective binding to an enzyme's active site.

Cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, is a validated drug target for the treatment of Chagas disease. scielo.brscielo.br Cyclic imides have emerged as a promising class of reversible cruzain inhibitors. mdpi.com

A notable study started with a micromolar-range cyclic imide inhibitor and, through a structure-based molecular optimization strategy, developed a nanomolar-range inhibitor. scielo.brnih.gov This optimized compound demonstrated high activity against the intracellular form of the T. cruzi parasite and showed selectivity over host cells. nih.gov Molecular docking studies have been instrumental in this process, helping to predict the binding modes of these inhibitors within the cruzain catalytic site. mdpi.comfrontiersin.org These computational models suggest that the inhibitors interact with key residues like Cys25 and His162 in the active site. frontiersin.org

| Compound | Cruzain IC₅₀ (µM) | Anti-T. cruzi IC₅₀ (µM) |

|---|---|---|

| Starting Inhibitor (3a) | 2.2 | - |

| Optimized Inhibitor (10j) | 0.6 | 1.0 |

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation, and their inhibition is a validated strategy for cancer therapy. nih.gov However, non-selective HDAC inhibitors can cause various side effects. nih.gov This has driven the search for isoform-selective inhibitors, particularly for HDAC6, which is overexpressed in many tumors and plays a key role in regulating non-histone proteins like α-tubulin. nih.govnih.gov

While the this compound scaffold itself is not a prominently reported HDAC6 inhibitor, related heterocyclic structures containing imide or amide functionalities are central to many selective HDAC6 inhibitors. nih.govnih.gov The general pharmacophore for these inhibitors consists of a cap group that interacts with the rim of the enzyme's active site, a zinc-binding group (often a hydroxamic acid), and a linker. royalsocietypublishing.org

Several classes of heterocyclic compounds have been developed as selective HDAC6 inhibitors:

Imidazo-ketopiperazines: A series of inhibitors using a chiral imidazo-ketopiperazine scaffold as the cap group yielded potent and selective inhibitors of HDAC1, HDAC6, and HDAC8. royalsocietypublishing.org

2,4-Imidazolinediones: Based on a structure-based design, a series of 2,4-imidazolinedione derivatives were reported as novel HDAC6 isoform-selective inhibitors. nih.gov

Quinazolin-4(3H)-ones: Novel inhibitors have been designed using a quinazolin-4-(3H)-one scaffold as the cap group, leading to compounds with potent HDAC inhibitory activity. nih.gov

These examples highlight the utility of diverse heterocyclic and cyclic imide-like scaffolds in achieving isoform selectivity for HDACs, a key goal in developing safer epigenetic drugs. researchgate.net

| Scaffold | Targeted HDAC Isoform(s) | Key Feature |

|---|---|---|

| Imidazo-ketopiperazine | HDAC1, HDAC6, HDAC8 | Chiral heterocyclic cap group. royalsocietypublishing.org |

| 2,4-Imidazolinedione | HDAC6 | Novel cap group designed for selectivity. nih.gov |

| Quinazolin-4(3H)-one | HDAC6 | Privileged scaffold used as a cap group. nih.gov |

Mechanism of Action Elucidation for Cyclic Imide-Based Therapeutics

The mechanism of action for cyclic imide-based compounds is diverse and depends on the specific derivative and its biological target. For enzyme inhibitors, the mechanism is often competitive inhibition, where the compound binds to the active site and prevents the natural substrate from binding. This is the case for the cyclic imide inhibitors of cruzain. scielo.br

For HDAC inhibitors, the mechanism involves the zinc-binding group of the inhibitor chelating the zinc ion essential for catalysis in the enzyme's active site, while the cyclic cap group provides affinity and selectivity through interactions with surface residues. royalsocietypublishing.org Cellularly, HDAC6 inhibition leads to an increase in the acetylation of its substrate, α-tubulin, without affecting histone acetylation, confirming the selective mechanism. nih.gov

In other contexts, the mechanisms are different. For example, certain phthalimide derivatives are thought to exert their antispasmodic effects by modulating muscarinic receptors, either through direct or allosteric binding. nih.gov Some anticancer cyclic imides have been found to induce G2/M phase cell cycle arrest in cancer cells, pointing to interference with cell division processes. researchgate.net Elucidating these molecular and cellular mechanisms is crucial for the rational design of new and improved therapeutics based on the cyclic imide scaffold. dergipark.org.tr

Investigation of Naturally Occurring Morpholinedione Derivatives (e.g., Cyclodidepsipeptides)

The morpholine-2,5-dione (B184730) (diketomorpholine) scaffold, which is closely related to this compound, is found in a class of natural products known as cyclodidepsipeptides. acs.org These compounds are the simplest members of the broader cyclodepsipeptide family and contain both an ester and an amide group within the same six-membered ring. acs.org

The investigation of these natural products provides valuable insights into the therapeutic potential of the morpholinedione core. Researchers have isolated, synthesized, and studied the biological properties of various cyclodidepsipeptides. acs.org For instance, certain 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones have been identified as novel non-purine xanthine (B1682287) oxidase inhibitors, suggesting their potential use in treating gout. acs.org

Another complex class of related natural products is the epipolythiodioxopiperazine (ETP) alkaloids, such as the verticillins. nih.gov While these compounds feature a diketopiperazine core rather than a diketomorpholine, their intricate, dimeric structures and potent anticancer activity highlight nature's use of related heterocyclic scaffolds to create powerful bioactive molecules. The study of such natural products can inspire the semisynthetic modification of these complex scaffolds to improve their potency and pharmacokinetic properties. nih.gov

Antioxidant Activity Studiesnih.gov

The investigation into the antioxidant properties of cyclic imide scaffolds has revealed that their activity is influenced by their structural characteristics. While direct studies on this compound are not extensively documented in the reviewed literature, research on closely related morpholine-2,5-dione and other cyclic imide derivatives provides valuable insights into the potential antioxidant capacity of this class of compounds.

Research on two cyclodidepsipeptides, 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione and 3,6-di(propan-2-yl)-4-methyl-morpholine-2,5-dione, indicated moderate antioxidant potentials. researchgate.net The mechanism of antioxidant action for these compounds is suggested to be hydrogen atom abstraction from the activated C-H group at the 3-position in the morpholinedione ring. researchgate.net This suggests that the core morpholine-dione structure can contribute to radical scavenging.

In a study of cyclic imides derived from acriflavine, the synthesized compounds demonstrated high antioxidant activity. researchgate.net The maximum antioxidant activity was recorded to be 0.789 at a concentration of 200 mg/cm³. researchgate.net This highlights the potential for the cyclic imide framework to be a key pharmacophore for antioxidant effects.

Another study on ketone derivatives of succinimide, a related cyclic imide, identified a compound, (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1), with significant inhibitory activity against DPPH and ABTS radicals. dergipark.org.tr The IC50 values were 10.84 μg/ml for DPPH and 9.40 μg/ml for ABTS, indicating potent antioxidant capacity. dergipark.org.tr

The antioxidant potential of a compound can be assessed through various assays, including its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The reducing power of a compound can be a significant indicator of its potential antioxidant activity. semanticscholar.org For instance, in a study of novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones, all tested compounds demonstrated significant metal chelating effects, which is one of the mechanisms of antioxidant action. semanticscholar.org

The following table summarizes the antioxidant activity data from studies on related cyclic imide and morpholine-dione derivatives.

Table 1: Antioxidant Activity of Related Cyclic Imide Derivatives

| Compound/Derivative | Assay | Results | Reference |

|---|---|---|---|

| 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione | DPPH radical scavenging, Total reducing power | Moderate antioxidant potential | researchgate.net |

| 3,6-di(propan-2-yl)-4-methyl-morpholine-2,5-dione | DPPH radical scavenging, Total reducing power | Moderate antioxidant potential | researchgate.net |

| Cyclic imides derived from acriflavine | Antioxidant activity assay | Maximum antioxidant activity of 0.789 at 200 mg/cm³ | researchgate.net |

| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | DPPH radical scavenging | IC50 = 10.84 μg/ml | dergipark.org.tr |

Antimicrobial Activity Assessmentsnih.gov

Cyclic imides are recognized as a promising scaffold for the development of new antimicrobial agents, demonstrating a broad spectrum of activity against various pathogens. nih.govnih.govmui.ac.ir While specific antimicrobial studies on this compound are not prevalent in the reviewed literature, the extensive research on related cyclic imide derivatives underscores the potential of this chemical class in combating microbial infections. nih.gov

The antimicrobial efficacy of cyclic imides is attributed to their unique structural features. The bis-amide linkages within the general structure [-CO-N(R)-CO-] and their hydrophobic and neutral nature may facilitate their passage across biological membranes. nih.goveurekaselect.com The presence of oxygen and nitrogen atoms as donor sites allows for coordination with biological systems, contributing to their pharmacological effects. nih.gov

Numerous studies have synthesized and evaluated various cyclic imide derivatives for their antibacterial and antifungal properties. For example, a series of naphthalimide azoles, which contain a cyclic imide moiety, exhibited significant antimicrobial efficiency, with minimum inhibitory concentrations (MIC) ranging from 2–16 μg/mL against both Gram-positive and Gram-negative bacteria. nih.gov Thio-triazoliums with specific substitutions showed potent efficacy against M. luteus and B. typhi with MIC values of 2 μg/mL. nih.gov

In another study, novel cyclic imide-containing thiazole and benzothiazole derivatives were synthesized and showed significant antimicrobial properties. researchgate.net Many of these compounds exhibited MIC values of 6.25 and 12.5 μg/ml. researchgate.net Furthermore, newly synthesized cyclic imides derived from heterocyclic imines also demonstrated good antimicrobial activity.

The antibacterial activity of cyclic imides derived from acriflavine was tested against Staphylococcus aureus and Pseudomonas aeruginosa, with all compounds showing moderate to good activity. researchgate.net The maximum inhibition zone was 15 mm against Staphylococcus aureus and 18 mm against Pseudomonas aeruginosa. researchgate.net

The following table summarizes the antimicrobial activity data from studies on various cyclic imide derivatives.

Table 2: Antimicrobial Activity of Various Cyclic Imide Derivatives

| Compound/Derivative Class | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| Naphthalimide azoles | Gram-positive and Gram-negative bacteria, Fungi | MIC values of 2–16 μg/mL. | nih.gov |

| Thio-triazoliums with 3,4-dichlorobenzyl and 2,4-difluorobenzyl substituents | M. luteus, B. typhi | Potent efficacy with MIC values of 2 μg/mL. | nih.gov |

| Cyclic imide-containing thiazole and benzothiazoles | Bacteria and Fungi | Significant antimicrobial properties with MICs at 6.25 and 12.5 μg/ml for most compounds. | researchgate.net |

| Cyclic imides derived from heterocyclic imines | Not specified | Good antimicrobial activity. |

Computational and Theoretical Investigations of 4 Methylmorpholine 2,6 Dione and Its Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govjmchemsci.com It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms. nih.govnih.gov DFT calculations are based on determining the electronic energy of a molecule from its electron density, which is a more manageable task than solving the full Schrödinger equation for every electron. mdpi.com

DFT is a valuable tool for predicting the reactivity of molecules and elucidating complex reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of a reaction pathway. For instance, theoretical studies on the related compound 4-methylmorpholine (B44366) have been used to investigate its catalytic role in urethane (B1682113) formation. researchgate.net In that study, DFT calculations at the BHandHLYP/6-31G(d) level of theory were used to determine the activation energies for the reaction steps. researchgate.net The results showed that 4-methylmorpholine is a more effective catalyst than its unmethylated counterpart, morpholine (B109124), a difference attributed to its lower proton affinity. researchgate.net

Applying a similar methodology to 4-Methylmorpholine-2,6-dione would involve modeling its interaction with various reactants. DFT could predict whether the compound would act as a nucleophile or electrophile, identify the most likely sites of reaction, and calculate the energy barriers for proposed mechanisms. This predictive power is instrumental in designing new synthetic routes and understanding the compound's chemical behavior.

Table 1: Illustrative Reaction Energetics from DFT Analysis This table presents sample data analogous to what would be calculated for this compound to predict reaction feasibility and catalyst efficiency.

| Parameter | Catalyst: Morpholine | Catalyst: 4-Methylmorpholine |

| Activation Energy (Ea) | 29.7 kJ/mol | 26.6 kJ/mol |

| Proton Affinity (PA) | 1523.95 kJ/mol | 963.07 kJ/mol |

| Reaction Step | Urethane Formation | Urethane Formation |

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. DFT calculations provide detailed information about these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmchemsci.com These are known as the frontier molecular orbitals (FMOs). ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). jmchemsci.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, DFT could be used to calculate the energies of these orbitals and visualize their distribution across the molecule, highlighting regions of high electron density and susceptibility to electrophilic or nucleophilic attack.

Table 2: Key Electronic Properties Calculated by DFT This table outlines the quantum chemical parameters derivable from HOMO and LUMO energies, which are essential for characterizing the electronic nature of this compound.

| Parameter | Symbol | Formula | Significance |

| Ionization Potential | I | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness | η | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity | χ | χ = (I + A) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index | ω | ω = μ² / (2η) (where μ = -χ) | Measure of electrophilic character. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.netdovepress.com This technique is particularly useful for studying intermolecular interactions, which govern the bulk properties of materials, such as solubility and stability in formulations. dovepress.com In an MD simulation of this compound, the molecule would be placed in a simulation box, often with solvent molecules or other components, and the system's evolution would be tracked by solving Newton's equations of motion for each atom. researchgate.net

These simulations can reveal how this compound interacts with its environment through forces like hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For example, MD could be used to understand its behavior in an amorphous solid dispersion, a common strategy to improve the solubility of poorly water-soluble compounds. dovepress.com The simulation would show how the compound disperses within a polymer matrix and identify the specific interactions that prevent it from recrystallizing, thus enhancing its stability. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclic Imides

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.org These models are a cornerstone of computer-aided drug design. nih.gov To develop a QSAR model for a class of compounds like cyclic imides, including this compound, a dataset of related molecules with known activities is required. wikipedia.org

The process involves calculating a set of numerical values, known as molecular descriptors, for each molecule in the dataset. mdpi.com These descriptors quantify various aspects of the molecule's physicochemical properties, such as size, shape, lipophilicity, and electronic characteristics. wikipedia.org Statistical methods are then used to build a model that correlates these descriptors with the observed activity. mdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized cyclic imides, guiding the design of compounds with enhanced properties. wikipedia.org

Conformational Analysis and Stability Studies

Molecules that are not entirely rigid can exist in multiple three-dimensional arrangements, known as conformations. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. The structure of this compound, with its six-membered ring, is flexible and can adopt several conformations, such as chair, boat, or twist-boat forms.

Computational methods, particularly DFT, are used to perform these analyses. By systematically exploring the molecule's potential energy surface, researchers can locate the energy minima corresponding to stable conformers and the transition states that connect them. The results of such a study would reveal the most likely shape of this compound under given conditions, which is crucial as the conformation can significantly influence its reactivity and biological interactions.

Prediction of Spectroscopic Properties and Reaction Pathways

Theoretical calculations are highly effective at predicting various spectroscopic properties, which can be used to validate and interpret experimental data. For this compound, DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. Comparing these predicted spectra with experimental results helps confirm the molecule's structure.

Furthermore, computational chemistry allows for the detailed exploration of reaction pathways. By mapping the potential energy surface, it is possible to identify all intermediates and transition states for a given chemical transformation. This provides a step-by-step understanding of the reaction mechanism, which is often difficult to determine experimentally. Such studies can predict the regioselectivity and stereoselectivity of reactions involving this compound and its derivatives.

Future Directions and Emerging Research Avenues for 4 Methylmorpholine 2,6 Dione

Innovations in Sustainable Synthesis and Green Chemistry

The development of sustainable synthetic methods for 4-methylmorpholine-2,6-dione, also known as MIDA anhydride (B1165640), and its derivatives is a burgeoning area of research, aligning with the core principles of green chemistry. These principles advocate for waste prevention, atom economy, and energy efficiency, all of which are being addressed in the context of this versatile compound. ajrconline.orgunibo.itnih.gov

A notable innovation is the milder and more efficient synthesis of N-methyliminodiacetic acid (MIDA) boronates using MIDA anhydride. chemrxiv.orgnih.gov This method circumvents the need for harsh dehydrative conditions, such as those requiring a Dean-Stark apparatus, by utilizing MIDA anhydride as an in situ desiccant. chemrxiv.orgnih.gov This approach not only simplifies the reaction setup but also reduces energy consumption and the use of hazardous solvents, thereby presenting a greener alternative to traditional methods. nih.gov The reaction times are significantly reduced, and work-ups are often minimal, which further contributes to the sustainability of the process. nih.gov

Future research in this area is expected to focus on several key aspects:

Development of catalytic routes: Exploring catalytic methods for the synthesis of this compound itself could further enhance the atom economy and reduce waste.

Use of renewable feedstocks: Investigating the possibility of deriving the starting materials for its synthesis from renewable resources would be a significant step towards a more sustainable chemical industry.

Solvent-free or benign solvent systems: The exploration of solvent-free reaction conditions or the use of environmentally benign solvents is a critical avenue for future research. ajrconline.org

| Green Chemistry Principle | Application in this compound Chemistry | Potential Future Research |

|---|---|---|

| Waste Prevention | Milder synthesis of MIDA boronates with minimal work-up. nih.gov | Development of catalytic and one-pot synthesis procedures. |

| Atom Economy | In situ desiccation using MIDA anhydride. chemrxiv.org | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Design for Energy Efficiency | Reduced reaction times and avoidance of high-temperature dehydrative conditions. nih.govnih.gov | Exploration of microwave-assisted or mechanochemical synthetic methods. nih.gov |

| Safer Solvents and Auxiliaries | Minimal use of hazardous solvents in newer synthetic protocols. nih.gov | Systematic investigation of green solvents for synthesis and purification. unibo.it |

Advanced Catalytic Applications and Reaction Development

This compound is a pivotal precursor to MIDA boronates, which have revolutionized the field of catalysis, particularly in cross-coupling reactions. sigmaaldrich.com The stability and controlled reactivity of MIDA boronates make them ideal reagents for complex molecular synthesis.

The Suzuki-Miyaura cross-coupling reaction is a prime example of the catalytic utility of MIDA boronates. libretexts.orgmdpi.com The catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the boronate and subsequent reductive elimination to form the new carbon-carbon bond. libretexts.orgyonedalabs.com MIDA boronates allow for a slow release of the corresponding boronic acid under basic conditions, which is crucial for reactions involving unstable boronic acids. sigmaaldrich.com

Emerging research is focused on expanding the catalytic applications of MIDA boronates derived from this compound:

Stereoselective Catalysis: The development of rhodium(I)-catalyzed tandem conjugate additions of boronic acids to enones, followed by Michael cyclization, showcases the potential for creating complex, stereodefined molecules. organic-chemistry.org

C-H Activation: Rhodium(III)-catalyzed C-H activation and annulation with alkyne MIDA boronates provide an efficient route to heterocyclic boronic acid derivatives, which are valuable scaffolds in medicinal chemistry. semanticscholar.orgnih.gov

Catalyst-Transfer Polymerization: MIDA boronate monomers are being investigated in Suzuki-Miyaura catalyst-transfer polymerization for the synthesis of conjugated polymers with precise structural control. acs.org

| Catalytic Reaction | Role of this compound Derivative (MIDA Boronate) | Recent Advancement |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Stable precursor for the slow release of boronic acids. sigmaaldrich.com | Application in catalyst-transfer polymerization for controlled polymer synthesis. acs.org |

| Rhodium-Catalyzed Tandem Reactions | Enables stereoselective formation of complex cyclic structures. organic-chemistry.org | Synthesis of 1,2,3-trisubstituted indans with high regio- and diastereoselectivity. organic-chemistry.org |

| Rhodium-Catalyzed C-H Activation | Facilitates the synthesis of complex heterocyclic boronic acid derivatives. semanticscholar.orgnih.gov | Efficient synthesis of 3-isoquinolone MIDA boronates. nih.gov |

Frontiers in Materials Science and Energy Applications

The unique chemical properties of this compound are being harnessed in the development of advanced materials and energy storage solutions. Its application as an electrolyte additive in lithium-ion batteries is a particularly promising area of research.

In a recent study, this compound was introduced as a novel electrolyte additive for high-voltage LiCoO2-based cells. researchgate.net The compound's anhydride and amine functional groups enable it to construct a dense and stable cathode-electrolyte-interface (CEI) film. researchgate.net This protective layer inhibits the decomposition of the carbonate electrolyte and protects the internal structure of the LiCoO2 cathode. researchgate.net Furthermore, it effectively scavenges hydrofluoric acid and water within the electrolyte. researchgate.net The addition of a mere 0.03% of MMD resulted in a significant improvement in cycling stability, with the capacity retention of Li||LCO cells increasing from 65.8% to 83.5% after 200 cycles at a high voltage of 4.6 V. researchgate.net

Future research in materials science and energy applications is poised to explore:

Polymer Synthesis: this compound and its derivatives can serve as monomers for the synthesis of novel polymers with tailored properties. smolecule.comyundunpolymer.comresearchgate.net The resulting materials could find applications in electronics, optics, and biomedicine. yundunpolymer.com

Advanced Battery Chemistries: Investigating the efficacy of this compound as an additive in other high-energy battery systems, such as lithium-sulfur or solid-state batteries.

Functional Materials: Exploring its use as a ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers with unique catalytic or adsorptive properties.

| Application Area | Function of this compound | Observed Performance Improvement | Future Research Focus |

|---|---|---|---|

| Lithium-Ion Batteries | Electrolyte additive. researchgate.net | Increased capacity retention from 65.8% to 83.5% after 200 cycles at 4.6 V. researchgate.net | Testing in next-generation battery technologies. |

| Polymer Science | Monomer for polymerization. smolecule.comyundunpolymer.com | Potential for creating materials with specific functions. yundunpolymer.com | Synthesis and characterization of novel polymers. |

Translational Research in Drug Discovery and Agrochemicals

The ability to construct complex molecular architectures with high precision is fundamental to the development of new pharmaceuticals and agrochemicals. This compound, through its conversion to MIDA boronates, provides a powerful tool for medicinal and agricultural chemists. nih.gov

MIDA boronates serve as stable and versatile building blocks in the synthesis of biologically active compounds. researchgate.net Their compatibility with a wide range of chemical transformations allows for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery. nih.gov The synthesis of heterocyclic boronic acid derivatives, which are prevalent motifs in many pharmaceuticals, is facilitated by the use of MIDA boronates. semanticscholar.orgnih.gov

Future directions in this translational research include:

Synthesis of Novel Drug Candidates: Employing MIDA boronate-based iterative cross-coupling to synthesize libraries of complex molecules for high-throughput screening against various disease targets.

Development of New Agrochemicals: Designing and synthesizing novel pesticides and herbicides with improved efficacy and reduced environmental impact.

Bioconjugation: Utilizing the reactivity of MIDA boronates to develop new methods for linking molecules to proteins or other biomolecules for diagnostic and therapeutic applications.

Synergistic Computational-Experimental Approaches

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating research and development. In the context of this compound, such synergistic approaches can provide deep insights into its reactivity, mechanisms, and applications.

For instance, a theoretical study on the related compound 4-methylmorpholine (B44366) investigated its catalytic effect on urethane (B1682113) formation using computational methods. researchgate.net The study elucidated the reaction mechanism and explained the higher catalytic efficiency of 4-methylmorpholine compared to morpholine (B109124) based on their proton affinities. researchgate.net Similarly, DFT calculations have been used to determine the structural parameters of other morpholine-dione derivatives and to predict their biological activities. researchgate.net

Future research will likely see an increased use of these combined approaches to:

Predict Reactivity and Selectivity: Employing computational models to predict the outcome of reactions involving this compound and its derivatives, thereby guiding experimental design.

Elucidate Reaction Mechanisms: Using theoretical calculations to unravel the intricate mechanisms of catalytic cycles and other reactions, providing a basis for optimizing reaction conditions.

Design Novel Materials and Molecules: Computationally designing new materials and molecules based on the this compound scaffold with desired properties for specific applications in energy, medicine, and materials science.

Q & A

Q. What are the optimal synthetic routes for 4-Methylmorpholine-2,6-dione (MMD), and how can purity be ensured?

Methodological Answer: MMD is synthesized via cyclization of methyliminodiacetic acid (MIDA) derivatives under anhydrous conditions. Key methods include:

- Acetic anhydride-mediated cyclization : Heating MIDA (4408-64-4) with acetic anhydride at 165°C for 30 minutes yields crude MMD, followed by purification via recrystallization (yield: ~95%) .

- THF-based coupling : Reaction of MIDA with p-aminobenzonitrile in tetrahydrofuran (THF) under reflux achieves 84% yield, with triethylamine as a catalyst .

Critical Parameters for Purity:

Q. Table 1: Synthesis Optimization

| Method | Reagents/Conditions | Yield | Purity Control | Reference |

|---|---|---|---|---|

| Acetic anhydride route | 165°C, 30 min, no solvent | ~95% | Recrystallization | |

| THF coupling | THF, reflux, 22 h | 84% | Column chromatography |

Q. How is MMD characterized structurally, and what analytical techniques are essential?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the morpholine-dione backbone and methyl substitution. For example, H NMR peaks at δ 3.8–4.2 ppm correspond to the morpholine ring protons .

- FT-IR Spectroscopy : Stretching vibrations at 1750–1780 cm (C=O) and 1200–1250 cm (C-O-C) validate the cyclic ester structure .

- Mass Spectrometry : ESI-MS (m/z 129.043) confirms molecular weight .

Critical Note : Thermal gravimetric analysis (TGA) is recommended to assess decomposition profiles, as MMD degrades above 110°C .

Q. What are the primary applications of MMD in electrochemical research?

Methodological Answer: MMD is utilized as an electrolyte additive in high-voltage LiCoO/graphite batteries. It forms a stable cathode-electrolyte interphase (CEI), suppressing cobalt dissolution and electrolyte oxidation at voltages >4.5 V .

Q. Experimental Design :

- Electrolyte formulation : 1 wt% MMD in 1 M LiPF/EC:DEC (1:1 v/v).

- Performance metrics : Cyclic voltammetry (CV) shows reduced oxidation currents at 4.7 V vs. Li/Li.

Q. Table 2: Electrochemical Performance

| Parameter | Baseline (No MMD) | With 1% MMD | Reference |

|---|---|---|---|

| Capacity retention (100 cycles) | 72% | 89% | |

| CEI thickness (nm) | 12.5 | 8.2 |

Advanced Research Questions

Q. What mechanisms underlie MMD's role in stabilizing high-voltage LiCoO2_22 interfaces?

Methodological Answer: MMD undergoes preferential oxidation on LiCoO surfaces, forming a LiF-rich CEI via decomposition of its carbonyl groups. This process is validated by: